(1E,5E)-1,4,4-trimethyl-8-methylenecyclodeca-1,5-diene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

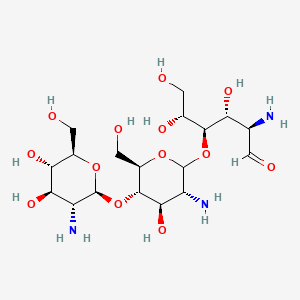

Beta-Humulene: is a naturally occurring monocyclic sesquiterpene with the molecular formula C15H24 . It is found in the essential oils of many aromatic plants, including hops (Humulus lupulus), sage, ginseng, and ginger . Beta-Humulene is known for its earthy, spicy, and herbal aroma, and it plays a significant role in the characteristic scent of hops and cannabis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Humulene can be synthesized through various methods, including the McMurry synthesis, which uses a titanium-catalyzed carbonyl coupling reaction, and the Takahashi synthesis, which involves intramolecular alkylation of an allyl halide by a protected cyanohydrin anion . Another method involves the use of a geranyl fragment in the Suginome synthesis .

Industrial Production Methods: Industrial production of beta-Humulene often involves the extraction of essential oils from plants like hops. The essential oil is then purified using techniques such as steam distillation and chromatography . Advances in metabolic engineering have also enabled the production of beta-Humulene in microorganisms like Yarrowia lipolytica, which can utilize waste substrates for cost-effective production .

Chemical Reactions Analysis

Types of Reactions: Beta-Humulene undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form multiple epoxides during the brewing process of beer, contributing to the “hoppy” aroma .

Common Reagents and Conditions:

Oxidation: Beta-Humulene can be oxidized using reagents like potassium permanganate or ozone.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

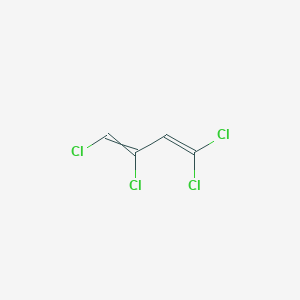

Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine.

Major Products Formed:

Oxidation: Epoxides and alcohols.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives.

Scientific Research Applications

Beta-Humulene has a wide range of scientific research applications:

Chemistry:

Biology:

- Studied for its role in plant defense mechanisms and its interactions with other plant metabolites .

Medicine:

- Exhibits anti-inflammatory, antibacterial, and antitumor properties .

- Potential use in the treatment of inflammatory diseases, bacterial infections, and cancer .

Industry:

Mechanism of Action

Beta-Humulene is structurally similar to other sesquiterpenes such as alpha-Humulene and beta-Caryophyllene . it has unique properties that distinguish it from these compounds:

Alpha-Humulene: Shares a similar chemical formula but differs in the arrangement of double bonds.

Beta-Caryophyllene: Also a sesquiterpene with anti-inflammatory and antitumor properties, but it interacts with the body’s endocannabinoid receptors, unlike beta-Humulene.

Comparison with Similar Compounds

- Alpha-Humulene

- Beta-Caryophyllene

- Myrcene

- Beta-Pinene

Beta-Humulene’s unique combination of aromatic properties and biological activities makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula |

C14H22 |

|---|---|

Molecular Weight |

190.32 g/mol |

IUPAC Name |

(1E,5E)-1,4,4-trimethyl-8-methylidenecyclodeca-1,5-diene |

InChI |

InChI=1S/C14H22/c1-12-6-5-10-14(3,4)11-9-13(2)8-7-12/h5,9-10H,1,6-8,11H2,2-4H3/b10-5+,13-9+ |

InChI Key |

NFHLNYDFUOUFPZ-UIJSIPAGSA-N |

Isomeric SMILES |

C/C/1=C\CC(/C=C/CC(=C)CC1)(C)C |

Canonical SMILES |

CC1=CCC(C=CCC(=C)CC1)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrakis[(S)-(-)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13826632.png)

![Phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate](/img/structure/B13826638.png)

![2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13826659.png)

![[1,2,4]Triazino[3,4-f]purine-4,6,8(1H,7H,9H)-trione, 3,7,9-trimethyl-](/img/structure/B13826677.png)

![methyl {2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}carbamate](/img/structure/B13826693.png)

![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826696.png)